2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene
Description
Significance of Spirocyclic Systems in Chemical Synthesis
Spirocyclic systems, due to their rigid and well-defined spatial arrangement of functional groups, are considered privileged scaffolds in medicinal chemistry and drug design. nih.govnih.gov Their inherent three-dimensionality allows for precise interactions with biological targets. nih.gov The development of synthetic methodologies for these compounds is an area of broad interest. abo.fi
Spiroketals and spirocyclic ethers are prevalent structural motifs in a vast number of natural products. abo.fiwikipedia.org These compounds are found in various organisms, including insects, marine life, and plants. acs.org Many of these naturally occurring spiro compounds exhibit significant biological activities, including antibiotic, antifungal, antiviral, and anticancer properties. nih.gov The spiroketal unit, in particular, is often crucial for the biological function of the molecule. nih.gov For instance, the avermectins, a class of potent antiparasitic drugs, feature a spiroketal core. wikipedia.org Similarly, the diarrheic shellfish poisoning (DSP) class of toxins, such as okadaic acid, also contain spiroketal moieties. wikipedia.org
The construction of spirocyclic frameworks presents considerable challenges for synthetic chemists. nih.govresearchgate.net The creation of the central, fully substituted carbon atom, known as the spirocenter, with precise control over stereochemistry is a significant hurdle. nih.gov Traditional methods often involve multi-step sequences. acs.org Modern synthetic strategies aim to develop more efficient and stereoselective methods for the synthesis of these complex architectures. nih.govacs.org These strategies include rearrangement reactions, alkylation methods, ring-closing metathesis, and various transition-metal-catalyzed processes. researchgate.netthieme-connect.com
Contextualizing 2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene
While specific research on this compound is not extensively documented in publicly available literature, its structural features and the broader context of related compounds allow for informed hypotheses regarding its scientific interest.
The 7-oxaspiro[5.6]dodec-9-ene scaffold consists of a seven-membered carbocyclic ring and a six-membered tetrahydropyran (B127337) ring fused at a central spiro carbon. The presence of a double bond within the seven-membered ring introduces a degree of conformational rigidity and a site for further chemical modification. The spirocyclic nature of this scaffold fixes the relative orientation of the two rings, leading to a distinct three-dimensional shape.
Table 1: Structural Details of the 7-Oxaspiro[5.6]dodec-9-ene Scaffold
| Feature | Description |
|---|---|
| Ring System | Spiro[5.6]dodecane |
| Heteroatom | Oxygen at position 7 |
| Unsaturation | A double bond at position 9 |
The introduction of an isopropyl group at the 2-position of the 7-oxaspiro[5.6]dodec-9-ene scaffold, as in the title compound, would likely be explored in several research contexts. Given the prevalence of spirocyclic ethers in bioactive molecules, a primary research trajectory would be the investigation of its potential pharmacological properties. The isopropyl group could influence the compound's lipophilicity and steric profile, which in turn could affect its binding affinity to biological targets.
Another avenue of research would be its use as a chiral building block in asymmetric synthesis. The stereochemistry of the spirocenter and the substituted carbon could be exploited to control the formation of new stereocenters in more complex molecules. Furthermore, the alkene functionality provides a handle for a variety of chemical transformations, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Overview of Advanced Research Methodologies in Complex Molecule Studies
The study of complex molecules like this compound relies on a suite of advanced analytical and computational techniques to elucidate their structure, properties, and behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. mdpi.com For complex spirocyclic systems, advanced NMR experiments such as 2D-NMR (COSY, HSQC, HMBC) are indispensable for assigning the intricate network of proton and carbon signals and establishing through-bond and through-space correlations. nih.gov X-ray crystallography provides definitive information about the solid-state structure of crystalline compounds, offering precise bond lengths, bond angles, and stereochemical relationships. mdpi.com
Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is crucial for confirming the molecular formula of a compound. preprints.org Spectroscopic techniques such as infrared (IR) spectroscopy and ultraviolet-visible (UV-vis) spectroscopy provide information about the functional groups present and the electronic properties of the molecule, respectively. rsc.org
Computational chemistry and molecular modeling are increasingly powerful tools for studying complex molecules. numberanalytics.com Techniques like density functional theory (DFT) can be used to calculate the optimized geometry, spectroscopic properties, and reactivity of molecules. Molecular dynamics (MD) simulations can provide insights into the conformational dynamics and interactions of molecules with their environment. rsc.org Machine learning is also emerging as a valuable tool for predicting molecular properties and reaction outcomes. numberanalytics.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Okadaic acid |
| Avermectins |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H24O |
|---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
4-propan-2-yl-7-oxaspiro[5.6]dodec-9-ene |
InChI |
InChI=1S/C14H24O/c1-12(2)13-7-6-9-14(11-13)8-4-3-5-10-15-14/h3,5,12-13H,4,6-11H2,1-2H3 |
InChI Key |
VFGBGMQBFIXOHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCC2(C1)CCC=CCO2 |
Origin of Product |
United States |
Advanced Retrosynthetic Analysis and Strategic Design for 2 Propan 2 Yl 7 Oxaspiro 5.6 Dodec 9 Ene
Disconnection Strategies for the Spiro[5.6]dodec-9-ene Core
Retrosynthetic analysis of the target molecule, 2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene ( 1 ), begins with the strategic disassembly of its spiro[5.6]dodec-9-ene framework. The core structure is characterized by a spirocyclic junction connecting a six-membered tetrahydropyran (B127337) ring and a seven-membered cycloheptene (B1346976) ring. The primary disconnections can be envisioned at the ether linkages of the oxacycle and the carbon-carbon bonds that constitute the cycloheptene moiety.
A logical primary disconnection is across the C-O bonds of the ether, which simplifies the spirocyclic system into an acyclic precursor. This approach transforms the target into a diol-containing intermediate ( 2 ), where the spirocyclic challenge is converted into the task of forming a seven-membered ring containing a quaternary center. A further disconnection of the C-C bond between the two hydroxyl-bearing carbons leads to a more simplified precursor, a ketone derivative of a substituted cycloheptene ( 3 ).
An alternative strategy involves disconnecting the seven-membered carbocycle first. A retro-Diels-Alder reaction or a related ring-opening disconnection of the dodec-9-ene moiety could lead to a precursor ( 4 ) where the six-membered oxacycle is already formed, simplifying the challenge to the construction of the seven-membered ring.
| Disconnection Type | Bond(s) Cleaved | Resulting Precursor(s) | Key Synthetic Challenge |
|---|---|---|---|
| C-O Ether Cleavage | C(6)-O(7) and C(8)-O(7) | Acyclic dihydroxyalkene | Stereocontrolled spirocyclization |
| C-C Ring Cleavage | C(9)-C(10) or C(11)-C(12) | Functionalized oxacycle and a C5 fragment | Seven-membered ring formation |
| Spiro-center C-C Cleavage | C(5)-C(6) | Functionalized cycloheptene with a side chain | Spiroannulation |
Tactical Approaches to 7-Oxaspiro Ring Formation
The formation of the 7-oxaspiro ring system is a critical step in the synthesis of the target molecule. Several modern synthetic methods can be employed for the construction of such medium-sized heterocyclic rings.
Intramolecular Hydroalkoxylation : This atom-economical method involves the cyclization of an unsaturated alcohol. rsc.org A precursor containing a hydroxyl group and a suitably positioned double bond can undergo acid- or metal-catalyzed cyclization to form the tetrahydropyran ring. nih.govthieme-connect.com This strategy offers a direct route to the oxaspirocycle, though controlling the regioselectivity of the addition to the double bond is crucial.
Ring-Closing Metathesis (RCM) : RCM is a powerful and widely used strategy for the synthesis of unsaturated rings, including those of medium size. wikipedia.orgorganic-chemistry.org A diene precursor, tethered by the atoms that will form the remainder of the spirocycle, can be cyclized using a ruthenium-based catalyst like the Grubbs catalyst. beilstein-journals.org This approach is particularly advantageous for forming the dodec-9-ene ring, as it directly installs the double bond in the desired position. The synthesis of oxaspirocycles via RCM has been successfully demonstrated. nih.govresearchgate.net
Intramolecular Williamson Ether Synthesis : This classical approach involves the reaction between an alkoxide and a tethered alkyl halide. A precursor molecule containing both a hydroxyl group and a good leaving group at the appropriate positions would cyclize under basic conditions to form the ether linkage. While reliable, this method is often less efficient for the formation of seven-membered rings compared to five- or six-membered rings due to entropic factors. masterorganicchemistry.com
Prins-Pinacol Annulation : The stereoselective synthesis of oxaspiro[m,n]alkane derivatives can be achieved using a Prins-pinacol annulation of alkene diols with aldehydes or ketones. nih.govacs.org This method could be adapted to construct the specific 7-oxaspiro[5.6]dodecane skeleton.
Iodocyclization : A general and effective approach for the synthesis of various oxa-spirocycles relies on iodocyclization as the key step. nih.govrsc.org This methodology could be applied to a suitably designed unsaturated alcohol precursor to forge the heterocyclic ring.
Considerations for Stereocontrol at the Spirocenter and Propane-2-yl Attachment Point
The target molecule possesses two stereocenters: the spiro carbon (C6) and the carbon bearing the propane-2-yl group (C2). The control of both relative and absolute stereochemistry is a significant challenge.
The stereochemistry of the spirocenter is often governed by thermodynamic or kinetic control during the cyclization step. mskcc.org While many spiroketal syntheses rely on thermodynamic equilibration to favor the most stable anomeric configuration, kinetically controlled reactions have been developed to access specific, less stable stereoisomers. mskcc.orgnih.gov Tethering strategies can also be employed to create an energetic bias for a specific stereoisomer in thermodynamically controlled reactions. nih.gov
For the stereocenter at C2, a key strategy involves the diastereoselective conjugate addition of an isopropyl nucleophile to an α,β-unsaturated cycloalkenone precursor. proquest.comacs.org The use of chiral cuprate (B13416276) reagents or other chiral organometallic species can facilitate enantioselective conjugate addition to establish the desired absolute stereochemistry. acs.org Alternatively, the stereochemistry can be directed by a pre-existing chiral auxiliary on the cycloalkenone. The stereochemical information set by this addition can then influence the stereochemical outcome of the subsequent spirocyclization, a process known as stereochemical relay.
Precursor Identification and Synthon Equivalents for Construction of the Dodec-9-ene Moiety
The construction of the substituted seven-membered dodec-9-ene ring requires careful selection of precursors and their corresponding synthons. A logical starting point for this moiety is a cycloheptenone derivative. The synthesis of cycloheptenes and their derivatives can be achieved through various methods, including ring expansion reactions or cyclization strategies. organic-chemistry.orgnih.gov
The retrosynthetic breakdown of the dodec-9-ene moiety points to key synthons. The isopropyl group at the C2 position can be introduced from an isopropyl nucleophile synthon. The main seven-membered ring can be derived from a cycloheptenone synthon, which allows for the crucial conjugate addition step.
| Structural Fragment | Synthon | Potential Chemical Equivalent(s) | Relevant Reaction |
|---|---|---|---|
| Propane-2-yl group at C2 | (CH₃)₂CH⁻ (isopropyl anion) | (CH₃)₂CHMgBr, ((CH₃)₂CH)₂CuLi | Conjugate Addition |
| Cycloheptenone core | Cyclohept-2-en-1-one | Cycloheptanone (B156872), 1-vinylcyclopentanol | Dehydrogenation, Ring Expansion |
| Six-membered oxacycle | Pre-formed tetrahydropyran ring with reactive handles | Glutaraldehyde derivative, δ-hydroxy aldehyde | Wittig reaction, Aldol (B89426) condensation |
A plausible forward synthetic route could begin with a known cycloheptenone. Asymmetric conjugate addition of an isopropyl group would set the stereocenter at C2. researchgate.net Subsequent functionalization of the cycloheptanone ring would introduce the necessary side chain required for the spirocyclization step. This side chain, containing the precursor to the six-membered ring, could be installed via α-alkylation of the ketone. Finally, formation of the 7-oxaspiro ring would be achieved using one of the methods described in section 2.1.1.
Chemo-, Regio-, and Stereoselectivity in Proposed Synthetic Routes
Any proposed synthesis for this compound must address potential selectivity issues to ensure the efficient formation of the desired product. mdpi.com
Chemoselectivity : Synthetic intermediates may contain multiple reactive functional groups, such as ketones, alcohols, and alkenes. Achieving chemoselectivity involves using reagents that react with only one functional group in the presence of others. For instance, during the conjugate addition to a cycloheptenone precursor, the 1,4-addition must be favored over 1,2-addition to the carbonyl group. This is typically achieved using organocuprates. The use of protecting groups may also be necessary to temporarily mask reactive sites.
Regioselectivity : The position of the double bond in the final product is critical. If formed via an elimination reaction, reaction conditions must be chosen to favor the formation of the endocyclic C9-C10 double bond over other possibilities. In reactions like intramolecular hydroalkoxylation, the regioselectivity of the addition of the hydroxyl group to the alkene (Markovnikov vs. anti-Markovnikov) must be controlled, often through the choice of catalyst. acs.org
Stereoselectivity : As discussed previously, controlling the two stereocenters is paramount. The diastereoselectivity of the conjugate addition will determine the relative stereochemistry between the C2 isopropyl group and other substituents, which in turn can influence the facial selectivity of the subsequent spirocyclization. The formation of the spirocenter itself can be diastereoselective, leading to one of two possible configurations. Achieving high stereoselectivity often requires careful selection of chiral catalysts, substrates with chiral auxiliaries, or reaction conditions that favor either kinetic or thermodynamic product formation. mdpi.comnih.govrsc.org The inherent three-dimensional nature of spirocycles makes stereocontrol a defining feature of their synthesis. rsc.org
Total and Formal Synthetic Methodologies for 2 Propan 2 Yl 7 Oxaspiro 5.6 Dodec 9 Ene and Analogues
Intramolecular Cyclization Approaches for Spiroketal Formation
The direct formation of the spiroketal moiety is frequently the cornerstone of the synthetic strategy. This is typically achieved by the intramolecular cyclization of a precursor molecule, often a dihydroxy ketone, through various activation methods.
Catalytic Ring-Closure Reactions (e.g., Lewis Acid Catalysis, Gold Catalysis)
Catalytic methods offer mild and selective conditions for the crucial spiroketalization step, avoiding the harsh conditions of traditional acid-catalyzed dehydrations which can lead to undesired side products or isomerization.
Lewis Acid and Brønsted Acid Catalysis: Lewis and Brønsted acids are widely employed to catalyze the formation of spiroketals from dihydroxy ketone precursors. These catalysts activate the ketone carbonyl group, facilitating nucleophilic attack by the tethered hydroxyl groups. Scandium(III) triflate (Sc(OTf)₃) has been shown to act as a mild source of Brønsted acid, promoting thermodynamically-controlled spirocyclization. In other kinetically-controlled approaches, titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can mediate spirocyclization through a chelation-controlled mechanism, allowing for the synthesis of specific, sometimes less thermodynamically stable, stereoisomers. Confined Brønsted acids, such as chiral imidodiphosphoric acids, have been utilized in enantioselective spiroketalizations by creating a chiral environment that directs the cyclization of intermediates like dihydropyrans bearing a pendant alcohol.
Gold Catalysis: In recent years, homogeneous gold catalysis has emerged as a powerful tool for synthesizing complex molecules, including spiroketals. Gold(I) catalysts, such as AuCl, are particularly effective at activating alkynes toward nucleophilic attack by hydroxyl groups under very mild conditions. This methodology is especially relevant for creating unsaturated spiroketals, as seen in strategies where a dihydroxyalkyne precursor is cyclized. This approach can be highly diastereoselective and offers a solution to regioselectivity issues often encountered in other metal-catalyzed spiroketalizations. Synergistic systems, combining gold(I) and another Lewis acid like Sc(III), have been developed for ultrafast spiroketal synthesis through cycloaddition reactions.
| Catalyst Type | Example Catalyst | Precursor Type | Key Features |
|---|---|---|---|
| Lewis/Brønsted Acid | Sc(OTf)₃, Ti(Oi-Pr)₄ | Dihydroxy Ketone / Glycal Epoxide | Thermodynamic or kinetic control; mild conditions. |
| Chiral Brønsted Acid | Imidodiphosphoric Acid | Hydroxy Dihydropyran | Enantioselective; formation of chiral spiroketals. |
| Gold(I) | AuCl | Dihydroxy Alkyne | Mild conditions; high diastereoselectivity; synthesis of unsaturated spiroketals. mdpi.com |
| Dual Catalysis | Au(I) / Sc(III) | Alkynol / o-Quinone Methide | Ultrafast reaction rate; excellent diastereoselectivity. |
Radical Cyclizations Leading to Spirocyclic Systems
As an alternative to ionic pathways, radical cyclizations provide a valuable method for spiroketal synthesis, particularly for delicate or acid-labile substrates. This approach often yields kinetic products, offering access to stereoisomers that are not favored under thermodynamic control.
Oxidative radical cyclization is a prominent technique in this category. The reaction can be initiated by treating a precursor alcohol with reagents like iodobenzene (B50100) diacetate and iodine under photolytic conditions. This generates an oxygen-centered radical (alkoxyl radical), which then undergoes an intramolecular hydrogen abstraction from a distant carbon atom. The resulting carbon-centered radical can then cyclize onto the carbonyl group, ultimately leading to the spiroketal framework after a second cyclization event. This method has been successfully applied to the synthesis of complex natural products containing bis-spiroacetal moieties. More recently, visible-light-induced photoredox strategies have been developed, allowing for the construction of spiroketal glycosides through a radical cascade reaction under green and mild conditions. nih.gov
Intermolecular Coupling Reactions Incorporating the Spirocyclic Scaffold
In some synthetic routes, the spirocyclic core is constructed through intermolecular reactions that bring together two or more simpler fragments. These strategies often involve powerful carbon-carbon bond-forming reactions.
Cross-Coupling Strategies for Olefin Installation
The installation of the C9-C10 double bond within the seven-membered ring of the target scaffold is a key synthetic challenge. Ring-closing metathesis (RCM) stands out as a premier strategy for this transformation. drughunter.comsciforum.net In a typical RCM approach, a diene precursor is synthesized and then subjected to a ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalysts) to form the cyclic olefin. beilstein-journals.org
For the synthesis of a 7-oxaspiro[5.6]dodec-9-ene system, a plausible RCM precursor would be a diene-functionalized dihydroxy ketone or a related protected intermediate. The RCM reaction would form the seven-membered cycloalkene ring, followed by or preceded by the spiroketalization step. This strategy is highly versatile due to the excellent functional group tolerance of modern metathesis catalysts. researchgate.net The use of RCM has been documented in the synthesis of natural product spiroketals, such as pleurospiroketals A and B, demonstrating its utility in constructing complex spirocyclic systems containing unsaturated rings. rsc.org
Sequential Multi-Component Transformations
A notable example is the gold phosphate-catalyzed one-pot, three-component coupling reaction of an alkynol, an aniline, and glyoxylic acid to produce spiroacetals linked to an α-amino acid motif. rsc.org Another strategy utilizes nitroalkanes as versatile building blocks. nih.gov Through sequential Michael and nitroaldol (Henry) reactions, a dihydroxy ketone framework can be assembled. The final spiroketalization is then triggered by a Nef reaction, which converts the nitro group into the required ketone carbonyl. nih.gov Organocatalytic cascade reactions, for instance, involving aliphatic enals and other functionalized reagents, can also lead to the formation of complex cyclic systems that are precursors to or contain the spiroketal moiety. researchgate.net
Asymmetric Synthesis of Chiral 2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene Derivatives
Since the spiro carbon of a spiroketal is often a stereocenter, controlling its absolute configuration is crucial for the synthesis of chiral molecules. Asymmetric synthesis of spiroketals is a well-explored field with several effective strategies. mdpi.comnih.govthieme-connect.de
The major challenge lies in the stereoselective assembly of the spirocyclic structure, as the spirocenter can be prone to isomerization. mdpi.com Many asymmetric syntheses rely on one of three main approaches:
Substrate Control: Using a chiral, non-racemic precursor where the existing stereocenters direct the stereochemical outcome of the spirocyclization.
Auxiliary Control: Attaching a chiral auxiliary to the substrate, which is then removed after it has directed the key stereoc-determining step.
Catalyst Control: Employing a chiral catalyst to create an asymmetric environment that favors the formation of one enantiomer over the other.
Catalytic enantioselective methods are particularly powerful. As mentioned previously, chiral Brønsted acids can catalyze enantioselective spiroketalization reactions. nih.gov Sequential catalysis systems, such as a combination of gold and iridium catalysts with chiral ligands, have been developed for enantioselective cascade reactions that produce spiroketals with excellent enantioselectivities. Furthermore, chiral Lewis base catalysts can be used to initiate enantioselective cascade reactions, for example, by generating a chiral thiiranium ion from an alkene, which is then trapped intramolecularly to form the spiroketal system with high enantio- and diastereoselectivity.
| Strategy | Catalyst/Reagent | Reaction Type | Typical Outcome |
|---|---|---|---|
| Catalyst Control | Chiral Brønsted Acid (e.g., Imidodiphosphoric Acid) | Spiroketalization | High enantioselectivity (e.g., >90% ee). |
| Dual Catalyst Control | Chiral Gold / Iridium Complexes | Cascade Allylation/Spiroketalization | Excellent enantioselectivities. |
| Catalyst Control | Chiral Lewis Base | Sulfenocyclization Cascade | Good yields with excellent enantio- and diastereoselectivities. |
| Substrate Control | Chiral Precursor (from chiral pool) | Acid-mediated Spiroketalization | Stereoselectivity depends on inherent facial bias of substrate. rsc.org |
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse.
In the context of spiroketal synthesis, chiral auxiliaries can be employed to control the stereochemistry of key bond-forming reactions that set up the precursors for spirocyclization. For instance, an auxiliary could be used in an aldol (B89426) reaction to create a specific diastereomer of a hydroxyketone, which is a common precursor to spiroketals.
While specific examples for the synthesis of this compound are not available in the literature, one could envision a strategy employing an Evans' oxazolidinone auxiliary. This approach would involve the acylation of the auxiliary, followed by a stereoselective aldol condensation with an appropriate aldehyde to build the carbon backbone with the desired stereochemistry. Subsequent steps would involve cleavage of the auxiliary, further functional group manipulations, and finally, acid-catalyzed spiroketalization to form the target molecule.
Table 1: Common Chiral Auxiliaries and Their Potential Application in Spiroketal Precursor Synthesis
| Chiral Auxiliary | Typical Reaction | Potential Role in Synthesis of Spiroketal Precursors |
| Evans' Oxazolidinones | Asymmetric Aldol Reactions | Control of stereocenters in the acyclic dihydroxyketone precursor. |
| Meyers' Chiral Bicyclic Lactams | Asymmetric Alkylation | Introduction of chirality at an early stage of the synthetic route. |
| Oppolzer's Camphorsultam | Asymmetric Conjugate Addition | Formation of key C-C bonds with high stereocontrol. |
| SAMP/RAMP Hydrazones | Asymmetric Alkylation of Ketones | Stereoselective functionalization of a ketone precursor. |
This table is illustrative of general strategies and does not represent documented syntheses of the target compound.
Asymmetric Catalysis in Spiroketal Synthesis
Asymmetric catalysis has emerged as a powerful and efficient alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various forms of asymmetric catalysis, including transition-metal catalysis, organocatalysis, and biocatalysis, have been successfully applied to the synthesis of spiroketals.
For the synthesis of a molecule like this compound, an asymmetric catalytic approach might involve a metal-catalyzed intramolecular hydroalkoxylation of a dihydroxyalkyne precursor. Chiral ligands coordinated to a metal center (e.g., gold, platinum, or rhodium) can create a chiral environment that directs the cyclization to favor one enantiomer of the spiroketal over the other.
Organocatalysis, which uses small organic molecules as catalysts, also presents viable routes. For example, a proline-catalyzed alpha-functionalization of a ketone could be a key step in building the spiroketal precursor with high enantioselectivity.
Table 2: Potential Asymmetric Catalytic Strategies for Spiroketal Synthesis
| Catalytic System | Key Transformation | Relevance to Target Synthesis |
| Chiral Phosphine-Gold(I) Complex | Intramolecular Hydroalkoxylation | Could facilitate the direct asymmetric cyclization of a suitable dihydroxyalkyne precursor. |
| Chiral Brønsted Acid | Asymmetric Spiroketalization | Can catalyze the cyclization of a dihydroxyketone precursor, controlling the stereochemistry at the spirocenter. |
| Proline and its Derivatives | Asymmetric Aldol or Michael Reactions | Useful for the enantioselective synthesis of the acyclic precursor to the spiroketal. |
| Sharpless Asymmetric Dihydroxylation | Formation of Diols | Could be used to introduce key stereocenters in an early-stage intermediate. |
This table outlines potential strategies based on established methods in spiroketal synthesis, not on specific literature for the target compound.
Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles
A comparative analysis of synthetic methodologies is crucial for selecting the most practical and sustainable route. This evaluation often involves assessing metrics related to both efficiency and environmental impact.
Green Chemistry: The 12 principles of green chemistry provide a framework for evaluating the environmental friendliness of a chemical process. Key considerations include the use of less hazardous chemical syntheses, the use of safer solvents and auxiliaries, and the design for energy efficiency.
In comparing chiral auxiliary-mediated approaches with asymmetric catalysis for the synthesis of this compound, a few general points can be made. Asymmetric catalysis is often considered "greener" and more efficient for large-scale synthesis as it avoids the use of stoichiometric amounts of a chiral auxiliary, which contributes to waste. The catalytic nature of the process means that a small amount of catalyst can generate a large amount of product, leading to a higher process mass intensity (PMI). However, the development of a suitable catalyst can be time-consuming and expensive. Chiral auxiliary methods are often reliable and well-established, making them a common choice for smaller-scale laboratory synthesis.
Table 3: Hypothetical Comparison of Synthetic Approaches
| Metric | Chiral Auxiliary Approach | Asymmetric Catalysis Approach |
| Atom Economy | Lower (due to the mass of the auxiliary) | Higher (catalyst is not part of the stoichiometry) |
| Overall Yield | Variable, depends on the specific route | Variable, catalyst efficiency is key |
| Step Count | Generally includes steps for attaching and removing the auxiliary | Can be shorter if the key step is catalytic |
| Waste Generation (E-Factor) | Higher (due to stoichiometric auxiliary) | Lower (substoichiometric catalyst) |
| Catalyst/Auxiliary Recovery | Auxiliary is often recoverable | Catalyst recovery and reuse can be challenging |
| Development Time | Often faster to implement known auxiliary methods | Catalyst discovery and optimization can be lengthy |
This is a generalized, hypothetical comparison as no specific data for the target compound is available.
Stereochemical Investigations of 2 Propan 2 Yl 7 Oxaspiro 5.6 Dodec 9 Ene
Conformational Analysis of the Spiro[5.6]dodec-9-ene Ring System
The spiro[5.6]dodec-9-ene framework consists of a six-membered carbocyclic ring and a seven-membered oxacyclic ring fused at a single carbon atom. The conformational behavior of this system is dictated by the interplay of steric and electronic factors within each ring and across the spirocyclic junction.
Preferred Conformations of the Six- and Seven-Membered Rings
The six-membered cyclohexene (B86901) ring in the spiro[5.6]dodec-9-ene system is expected to adopt a half-chair conformation to minimize torsional strain associated with the double bond. In this conformation, four of the carbon atoms lie in a plane, while the other two are puckered out of the plane.
The seven-membered oxa-cycloheptene ring presents a more complex conformational landscape. Due to the increased number of degrees of freedom compared to a six-membered ring, several low-energy conformations are possible, including the chair, boat, twist-chair, and twist-boat forms. The presence of the oxygen atom and the double bond influences the relative energies of these conformations. Computational studies on similar oxacycloheptane systems suggest that twist-chair conformations are often the most stable, as they effectively alleviate both angle and torsional strain.
| Ring System | Preferred Conformation | Key Features |
| Six-membered cyclohexene | Half-Chair | Four coplanar carbon atoms, minimized torsional strain around the double bond. |
| Seven-membered oxa-cycloheptene | Twist-Chair (predicted) | Alleviates angle and torsional strain, multiple low-energy conformers possible. |
Influence of the Isopropyl Substituent on Ring Dynamics
The isopropyl group at the C2 position of the six-membered ring significantly influences the conformational equilibrium. Due to its steric bulk, the isopropyl group will preferentially occupy a pseudo-equatorial position in the half-chair conformation to minimize steric interactions with the rest of the ring system. This preference can restrict the conformational flexibility of the six-membered ring and, to a lesser extent, the seven-membered ring through the spiro junction. The rotational freedom of the isopropyl group itself might also be hindered, leading to preferred rotamers to minimize steric clash.
Chirality and Stereoisomerism in 2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene
The structure of this compound contains multiple sources of chirality, leading to the existence of several stereoisomers.
Diastereomeric and Enantiomeric Forms
The spirocyclic nature of the molecule, where two rings share a common atom, can itself be a source of chirality. windows.net In this specific case, the spirocarbon (C6) is a stereocenter. Additionally, the carbon atom bearing the isopropyl group (C2) is also a stereocenter. The presence of these two stereocenters gives rise to four possible stereoisomers, which exist as two pairs of enantiomers.
The relative configuration of the stereocenters at C2 and C6 determines the diastereomeric relationship. For instance, the (2R, 6R) and (2S, 6S) isomers form one enantiomeric pair, while the (2R, 6S) and (2S, 6R) isomers form another. These diastereomers will have different physical and chemical properties.
| Stereocenter | Possible Configurations | Resulting Stereoisomers |
| C2 | R or S | Four possible stereoisomers in two enantiomeric pairs: (2R, 6R)/(2S, 6S) and (2R, 6S)/(2S, 6R). |
| C6 (Spirocenter) | R or S |
Methods for Stereoisomer Resolution and Enantiopurification
The separation of the different stereoisomers of this compound would require specialized techniques. The enantioselective synthesis of spirocycles has been an area of significant research. rsc.org
For the resolution of a racemic mixture, several methods can be employed:
Chiral Chromatography: This is a powerful technique for separating enantiomers. By using a chiral stationary phase, the enantiomers interact differently with the column, leading to different retention times and allowing for their separation.
Diastereomeric Salt Formation: If the molecule contains a suitable functional group, it can be reacted with a chiral resolving agent to form diastereomeric salts. These diastereomers have different solubilities and can often be separated by fractional crystallization.
Enzymatic Resolution: Enzymes can exhibit high stereoselectivity and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.
The development of enantioselective synthetic routes is another approach to obtain enantiopure spiro compounds. rsc.org This often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Stereochemical Elucidation Techniques (Beyond Basic Identification)
Determining the absolute and relative stereochemistry of a complex molecule like this compound requires advanced analytical techniques. While basic NMR and mass spectrometry can confirm the connectivity, more sophisticated methods are needed to elucidate the three-dimensional arrangement of atoms.
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NMR techniques like NOESY and ROESY can be used to determine the spatial proximity of protons within the molecule. This information is invaluable for deducing the relative stereochemistry and the preferred conformation of the rings.
X-ray Crystallography: If a single crystal of one of the stereoisomers can be obtained, X-ray crystallography provides unambiguous determination of the absolute stereochemistry. This technique provides a detailed three-dimensional map of the molecule's structure.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical spectroscopic techniques can be used to determine the absolute configuration of chiral molecules in solution by comparing the experimental spectra with those predicted from quantum chemical calculations.
| Technique | Information Provided |
| 2D NMR (NOESY/ROESY) | Through-space proton-proton correlations, revealing relative stereochemistry and conformation. |
| X-ray Crystallography | Unambiguous determination of absolute and relative stereochemistry in the solid state. |
| VCD/ECD Spectroscopy | Determination of absolute configuration in solution by comparing experimental and calculated spectra. |
The absence of published data on this particular compound makes it impossible to provide a detailed and accurate article that adheres to the strict outline and content requirements of the user's request. Information on analogous compounds was explicitly excluded from the scope of the article, and no data for the target molecule itself was located.
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Computational Chemistry and Theoretical Investigations of 2 Propan 2 Yl 7 Oxaspiro 5.6 Dodec 9 Ene
Quantum Chemical Calculations for Structural Optimization and Stability
Quantum chemical calculations are essential for determining the most stable three-dimensional arrangements of a molecule and quantifying its stability.
For a molecule with the structural complexity of 2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene, which contains multiple rotatable bonds and two fused rings, numerous conformational isomers are possible. Density Functional Theory (DFT) would be a suitable method to investigate these. A typical study would involve:
Conformational Search: A systematic or stochastic search to identify all possible low-energy conformers.
Geometry Optimization: Optimization of the geometry of each identified conformer to find the local energy minima on the potential energy surface.
Frequency Calculations: To confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy.
No specific DFT studies on the conformational isomers of this compound have been found in the scientific literature.
Once the stable conformers are identified, an energetic landscape analysis would map their relative energies. This would reveal the most stable conformer(s) under specific conditions (e.g., in the gas phase or in a solvent). The analysis would also identify the energy barriers for interconversion between different conformers.
A data table for such an analysis would typically look like this, but is presented here as a template as no data exists for the specific compound:
Table 1: Hypothetical Relative Energies of Conformers of this compound Calculated via DFT
| Conformer | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| Conformer A | 0.00 | 0.00 | 75.3 |
| Conformer B | 1.25 | 1.30 | 15.1 |
| Conformer C | 2.50 | 2.60 | 9.6 |
Note: This table is for illustrative purposes only. The values are not based on actual calculations for the specified compound.
Currently, there is no published energetic landscape analysis for this molecule.
Molecular Dynamics Simulations for Conformational Flexibility
While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of a molecule over time. An MD simulation would provide insights into:
How the spirocyclic system and the isopropyl group move and interact.
The timescales of conformational changes.
The influence of solvent on the molecular flexibility.
No molecular dynamics simulation studies have been published for this compound.
Transition State Modeling for Key Reaction Pathways
Computational modeling can be used to understand the mechanisms of chemical reactions, including how a molecule like this compound might be synthesized or how it might react.
The synthesis of a complex spiroketal often involves steps where different regio- or stereoisomers can be formed. Transition state modeling can predict the most likely outcome by calculating the activation energies for the different possible reaction pathways. The pathway with the lowest activation energy is generally the one that is favored kinetically.
There is no available research that models the transition states involved in the synthesis of this compound to predict its regio- and stereoselectivity.
By identifying and calculating the energies of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This allows for a detailed, molecular-level understanding of the reaction mechanism. For example, this could be applied to model the acid-catalyzed formation or hydrolysis of the spiroketal moiety.
No studies detailing the mechanistic pathways for reactions involving this compound through transition state modeling have been published.
Spectroscopic Parameter Prediction and Validation with Experimental Data
A thorough review of scientific literature and chemical databases reveals a significant gap in the publicly available research for the compound this compound. Currently, there are no published studies that provide detailed computational predictions of its spectroscopic parameters, nor are there accessible experimental data for validation.
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. Theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations, are commonly employed to forecast a range of spectroscopic data. These predictions include Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and mass spectrometry (MS) fragmentation patterns.
The validation of these theoretical predictions is a critical step, achieved by comparing the calculated values with those obtained through empirical spectroscopic analysis of a synthesized and purified compound. This comparison is essential for assessing the accuracy of the computational models and the chosen levels of theory (e.g., functional and basis set). Discrepancies between predicted and experimental data can highlight interesting molecular features or limitations of the theoretical approach.
However, for this compound, the necessary data for such a comparative analysis are not available in the current body of scientific literature. Detailed research findings, including data tables comparing predicted and experimental spectroscopic values, are therefore absent. The scientific community has yet to publish research focusing on the theoretical spectroscopic investigation and subsequent experimental verification for this specific spiro compound.
Derivatization and Design of Analogues Based on the 2 Propan 2 Yl 7 Oxaspiro 5.6 Dodec 9 Ene Scaffold
Synthesis of Novel Spirocyclic Analogues
The synthesis of novel analogues of 2-(propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene is a key area of research, focusing on modifications to various parts of the molecule to modulate its properties.
Modifications to the Propane-2-yl Substituent
The isopropyl group at the 2-position of the 7-oxaspiro[5.6]dodec-9-ene scaffold presents a prime target for modification to influence the molecule's steric bulk and electronic nature. Synthetic strategies can be employed to replace or alter this substituent, thereby creating a library of analogues with diverse characteristics.
For instance, the introduction of smaller alkyl groups, such as methyl or ethyl, could reduce steric hindrance, potentially affecting the molecule's interaction with biological targets or its reactivity in chemical transformations. Conversely, introducing bulkier groups like tert-butyl or phenyl could enhance selectivity in certain reactions. Furthermore, the incorporation of functional groups, such as hydroxyl, amino, or carboxyl groups, can introduce new reactive handles for further derivatization or alter the compound's polarity and solubility.
Table 1: Exemplary Modifications of the Propane-2-yl Substituent
| Original Substituent | Modified Substituent | Potential Effect |
| Propan-2-yl | Methyl | Reduced steric hindrance |
| Propan-2-yl | tert-Butyl | Increased steric hindrance |
| Propan-2-yl | Phenyl | Introduction of aromatic interactions |
| Propan-2-yl | Hydroxymethyl | Increased polarity, hydrogen bonding capability |
| Propan-2-yl | Aminoethyl | Introduction of a basic center, potential for salt formation |
Variations in Ring Sizes of the Spirocyclic System
Altering the ring sizes of the spirocyclic system from the foundational [5.6] arrangement can significantly impact the compound's conformational flexibility and strain, thereby influencing its reactivity and stability. Methodologies for accessing different ring sizes often involve ring expansion or contraction strategies. rsc.orgresearchgate.net For example, starting from a smaller ring precursor, ring expansion reactions can be employed to generate larger ring systems. rsc.org
The synthesis of spirocycles with varying ring combinations, such as [4.6], [5.5], or [6.6], can lead to analogues with distinct three-dimensional shapes and electronic properties. The inherent ring strain in smaller ring systems can be exploited to drive specific chemical reactions. nih.gov
Table 2: Potential Ring Size Variations of the 7-Oxaspiro Dodec-9-ene Scaffold
| Original Ring System | Modified Ring System | Potential Impact on Properties |
| Oxaspiro[5.6] | Oxaspiro[4.6] | Increased ring strain, altered reactivity |
| Oxaspiro[5.6] | Oxaspiro[5.5] | Changes in conformational flexibility |
| Oxaspiro[5.6] | Oxaspiro[6.6] | Reduced ring strain, different spatial arrangement |
Introduction of Heteroatoms or Additional Unsaturation
The introduction of additional heteroatoms, such as nitrogen or sulfur, into the spirocyclic framework can dramatically alter the compound's chemical and physical properties. For instance, replacing the oxygen at the 7-position with a nitrogen atom would yield an azaspiro[5.6]dodec-9-ene scaffold, introducing a basic site and the potential for further functionalization at the nitrogen. mdpi.comresearchgate.netpreprints.org The synthesis of such nitrogen-containing spirocycles has been explored for various applications. mdpi.com
Furthermore, the degree of unsaturation can be modified. The introduction of additional double bonds or the reduction of the existing double bond would yield analogues with different levels of rigidity and reactivity. These modifications can influence the molecule's shape and its ability to participate in reactions such as cycloadditions or hydrogenations.
Exploration of Structure-Reactivity Relationships within the Oxaspiro[5.6]dodec-9-ene Family
The systematic derivatization of the this compound scaffold allows for a detailed investigation of structure-reactivity relationships. By correlating specific structural modifications with observed changes in chemical reactivity, a deeper understanding of the underlying electronic and steric effects can be achieved.
For example, modifying the electron-donating or electron-withdrawing nature of substituents on the carbocyclic ring can influence the reactivity of the double bond in electrophilic addition reactions. Similarly, altering the steric environment around the oxaspiro center can affect the regioselectivity and stereoselectivity of ring-opening reactions. The inherent strain in different ring systems also plays a crucial role in their reactivity patterns. nih.gov
Design Principles for Scaffolds with Tunable Electronic and Steric Properties
The design of spirocyclic scaffolds with tunable properties is guided by several key principles. The ability to systematically vary substituents, ring sizes, and heteroatom content provides a powerful toolkit for creating molecules with desired characteristics. nih.gov
A primary design consideration is the balance between rigidity and flexibility. The spirocyclic nature of the scaffold imparts a degree of conformational constraint, which can be beneficial for pre-organizing functional groups for specific interactions. The choice of ring sizes and the presence of unsaturated bonds can further modulate this rigidity.
Another important principle is the strategic placement of functional groups and heteroatoms to control the electronic properties of the scaffold. This includes modulating the molecule's polarity, hydrogen bonding capacity, and reactivity. The development of synthetic methodologies that allow for precise control over these features is essential for the rational design of new functional molecules. pcronline.com The goal is to create scaffolds where properties can be predictably adjusted to meet the demands of a particular application. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves cyclization reactions, such as acid-catalyzed spiroannulation of precursor epoxides or ketones. Key steps include controlling stereochemistry via temperature gradients (e.g., slow cooling from 80°C to 25°C) and using anhydrous conditions to avoid side reactions. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and GC-MS (electron ionization at 70 eV). Crystallization in ethyl acetate/hexane mixtures can further isolate the compound .
Q. How is the crystal structure of this spiro compound determined, and what software tools are essential?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), and data are processed using SHELX (SHELXL for refinement, SHELXS for solution). ORTEP-3 is recommended for visualizing thermal ellipsoids and bond geometries . Refinement parameters (R1, wR2) should be <5% for high confidence .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow GHS guidelines: Use PPE (nitrile gloves, lab coat, safety goggles) due to acute oral toxicity (Category 4) and skin irritation (Category 2). Conduct reactions in fume hoods with HEPA filters to minimize inhalation risks. Spill protocols include neutralization with inert adsorbents (e.g., vermiculite) and disposal via licensed hazardous waste contractors .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?
- Methodological Answer : Contradictions between experimental NMR shifts and DFT calculations (e.g., B3LYP/6-31G*) may arise from solvent effects or conformational flexibility. Address this by:
- Running 2D NMR (HSQC, HMBC) to confirm assignments.
- Simulating solvent effects explicitly using COSMO-RS in software like Gaussian.
- Cross-validating with SCXRD bond lengths and angles .
Q. What strategies optimize enantioselective synthesis of this spiro compound?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes) can enhance enantiomeric excess (ee). Monitor ee via chiral HPLC (Chiralpak IA column, hexane/isopropanol) or polarimetry. Kinetic resolution during crystallization (e.g., using (R)- or (S)-mandelic acid) may further improve selectivity .
Q. How do computational models predict the compound’s reactivity in Diels-Alder or epoxidation reactions?
- Methodological Answer : Use DFT (M06-2X/def2-TZVP) to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity. For epoxidation, transition-state modeling (IRC analysis) identifies preferred oxygen insertion sites. Validate with experimental isotope labeling and LC-MS .
Q. What are the challenges in characterizing its thermal stability, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
